molecular formula C13H12BrClNO2P B6113616 4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline

4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline

Cat. No.: B6113616
M. Wt: 360.57 g/mol
InChI Key: MCELVCPTJURDOO-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline is a complex organic compound that features a bromine atom, a chlorophenoxy group, and a methylphosphoryl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline typically involves multiple steps, starting with the preparation of 4-bromoaniline. The key steps include:

    N-TBS Protection: The aniline nitrogen is protected using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent.

    Heck Cross-Coupling Reaction: The protected 4-bromoaniline undergoes a Heck cross-coupling reaction with a chlorophenoxy derivative in the presence of palladium nanocrystals supported on covalent organic frameworks (COFs).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of eco-friendly solvents and catalysts, such as 2-MeTHF and Pd nanocrystals, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the phosphoryl group, play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, as well as the methylphosphoryl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-bromo-N-[(4-chlorophenoxy)-methylphosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClNO2P/c1-19(17,16-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCELVCPTJURDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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